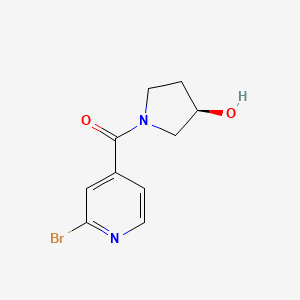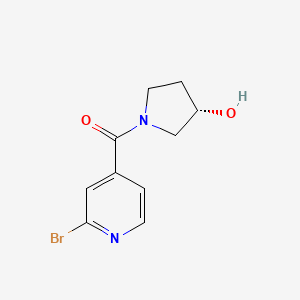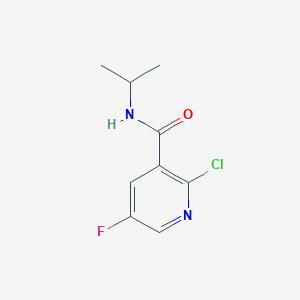![molecular formula C25H22FNO4 B8014748 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B8014748.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methyl group, and a fluorine atom on the phenylalanine backbone. This compound is primarily used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluoro-L-phenylalanine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting 4-fluoro-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Methylation: The protected amino acid is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine in high purity.
Industrial Production Methods
Industrial production of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Chemistry: This method is often employed to enhance reaction efficiency and yield.
Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are used to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling agents such as HATU or DIC.
Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: HATU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Substitution: Introduction of new functional groups on the phenyl ring.
Applications De Recherche Scientifique
N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and peptidomimetics.
Biology: It serves as a building block for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.
Comparaison Avec Des Composés Similaires
N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine can be compared with other Fmoc-protected amino acids such as:
N–(9-Fluorenylmethoxycarbonyl)–L-phenylalanine: Lacks the methyl and fluorine substituents.
N–(9-Fluorenylmethoxycarbonyl)–methyl-L-phenylalanine: Lacks the fluorine substituent.
N–(9-Fluorenylmethoxycarbonyl)–4-fluoro-L-phenylalanine: Lacks the methyl substituent.
The presence of both the methyl and fluorine substituents in N–(9-Fluorenylmethoxycarbonyl)–methyl-4-fluoro-L-phenylalanine imparts unique properties, such as increased hydrophobicity and altered electronic characteristics, making it a valuable tool in peptide synthesis and research.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCDIHMFXNGCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(6-Bromo-3-pyridinyl)oxy]ethanol](/img/structure/B8014762.png)



